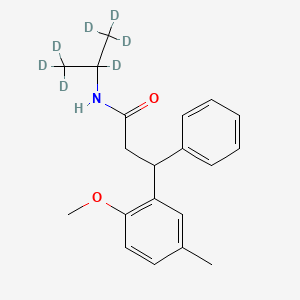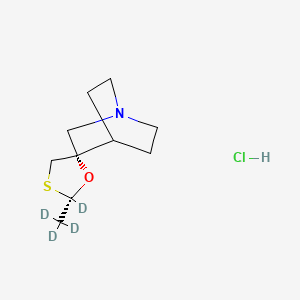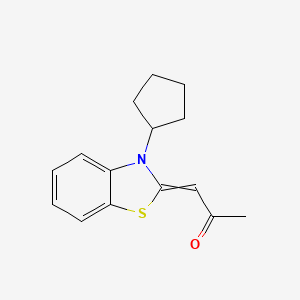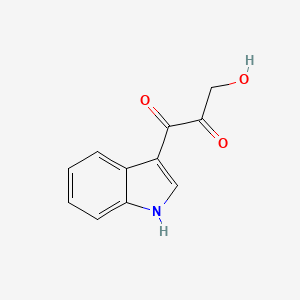
Acetic acid;hexadeca-11,13-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;hexadeca-11,13-dien-1-ol, also known as 11Z,13Z-Hexadecadienolacetat, is an organic compound with the molecular formula C18H34O3 and a molecular weight of 298.46100 g/mol . This compound is characterized by the presence of an acetic acid group and a hexadecadienol moiety, which includes two double bonds at positions 11 and 13.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hexadeca-11,13-dien-1-ol typically involves the esterification of hexadeca-11,13-dien-1-ol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the double bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;hexadeca-11,13-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The double bonds in the hexadecadienol moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetic acid group under basic conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Hexadeca-11,13-dien-1-ol.
Substitution: Various substituted hexadecadienol derivatives.
Applications De Recherche Scientifique
Acetic acid;hexadeca-11,13-dien-1-ol has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;hexadeca-11,13-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;hexadeca-10,12,14-trien-1-ol: Similar structure but with three double bonds at positions 10, 12, and 14.
Acetic acid;tetradeca-11,13-dien-1-ol: Similar structure but with a shorter carbon chain (14 carbons) and double bonds at positions 11 and 13.
Uniqueness
Acetic acid;hexadeca-11,13-dien-1-ol is unique due to its specific double bond positions and the combination of an acetic acid group with a hexadecadienol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C18H34O3 |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
acetic acid;hexadeca-11,13-dien-1-ol |
InChI |
InChI=1S/C16H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h3-6,17H,2,7-16H2,1H3;1H3,(H,3,4) |
Clé InChI |
GCDPHMYXIBYOGU-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC=CCCCCCCCCCCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















